
Technical Synthesis Guide: N-ethyl-N-(2-
hydroxy-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
N-ethyl-N-(2-hydroxy-5-

methylphenyl)propanamide

CAS No.: 909361-84-8

Cat. No.: B183768

Get Quote

Executive Summary & Strategic Route Selection
Target Molecule: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8)

Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Core Class: N,N-disubstituted

aryl amide / Phenolic amide.[1]

This guide details the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, a

structural analog often investigated for sensory (cooling/warming) or pharmacological activity.

The synthesis presents a specific chemoselective challenge: distinguishing between the

nucleophilic nitrogen (aniline) and the nucleophilic oxygen (phenol).

Route Evaluation
Two primary retrosynthetic disconnections were analyzed:

Route A (N-Alkylation of Amide): Acylation of 2-amino-4-methylphenol followed by N-

ethylation.
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Critical Flaw: N-alkylation of secondary amides requires strong bases (e.g., NaH) that will

deprotonate the phenolic hydroxyl (pKa ~10), leading to competitive O-alkylation and

complex mixtures.

Route B (Acylation of Secondary Amine): N-ethylation of 2-amino-4-methylphenol followed

by acylation.

Selected Pathway: This route allows for controlled mono-ethylation using reductive

amination. The subsequent acylation step may produce N,O-diacylated byproducts, but

these are easily corrected via selective alkaline hydrolysis, making this the most robust

and scalable protocol.

Retrosynthetic Analysis & Pathway Visualization
The synthesis is broken down into two linear steps:

Reductive Amination: Conversion of 2-amino-4-methylphenol to N-ethyl-2-amino-4-

methylphenol.

Acylation & Chemoselective Workup: Conversion of the secondary amine to the target amide

using propionyl chloride, with a hydrolysis step to cleave any transient phenolic esters.

2-Amino-4-methylphenol
(CAS 95-84-1)

Intermediate:
N-Ethyl-2-amino-4-methylphenol

Acetaldehyde
NaBH(OAc)3
DCE, AcOH Crude Mixture:

(Target + O-Acyl impurity)

Propionyl Chloride
Et3N, DCM TARGET:

N-ethyl-N-(2-hydroxy-5-methylphenyl)
propanamide

NaOH / MeOH
(Selective Hydrolysis)

Click to download full resolution via product page

Figure 1: Stepwise synthesis pathway emphasizing the corrective hydrolysis step for high

purity.

Detailed Experimental Protocols
Step 1: Synthesis of N-Ethyl-2-amino-4-methylphenol
Objective: Selective mono-ethylation of the aniline nitrogen. Direct alkylation with ethyl halides

is discouraged due to the risk of over-alkylation (quaternary salts) and O-alkylation. Reductive
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amination offers superior control.

Reagents:

2-Amino-4-methylphenol (1.0 eq)

Acetaldehyde (1.1 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Acetic Acid (1.0 eq)

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Protocol:

Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 2-amino-

4-methylphenol (10 g, 81 mmol) in DCE (150 mL). Add Acetic Acid (4.6 mL) followed by

Acetaldehyde (3.9 g, 89 mmol) dropwise at 0°C.

Equilibration: Allow the mixture to stir at room temperature for 30 minutes to ensure imine

formation.

Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (25.8 g, 121

mmol) portion-wise over 20 minutes. Caution: Gas evolution.

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3).

The starting aniline spot should disappear.

Quench: Quench the reaction with saturated aqueous NaHCO₃ solution until pH ~8.

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with

brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: The crude oil is typically pure enough for the next step. If necessary, purify via

short silica plug filtration.

Step 2: Acylation and Selective Hydrolysis
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Objective: Formation of the amide bond.[2] Since the phenol group is unprotected, some O-

acylation (ester formation) will occur. The protocol includes a "saponification workup" to

selectively cleave the ester while leaving the robust amide bond intact.

Reagents:

N-Ethyl-2-amino-4-methylphenol (from Step 1) (1.0 eq)

Propionyl Chloride (1.2 eq)

Triethylamine (Et₃N) (2.0 eq)[3]

Solvent: Dichloromethane (DCM)

Hydrolysis Agent: 1M NaOH (aq) / Methanol

Protocol:

Acylation: Dissolve the N-ethyl intermediate (approx. 81 mmol) in anhydrous DCM (200 mL).

Add Triethylamine (22.5 mL, 162 mmol) and cool to 0°C.

Addition: Add Propionyl Chloride (8.5 mL, 97 mmol) dropwise over 30 minutes. Maintain

temperature below 5°C to minimize exotherms.

Reaction: Warm to room temperature and stir for 2 hours. TLC will likely show two spots: the

Target Amide and the N,O-Diacylated byproduct.

In-Situ Hydrolysis (The Critical Step): Concentrate the reaction mixture to remove excess

DCM and propionyl chloride. Redissolve the residue in Methanol (100 mL).

Base Treatment: Add 1M NaOH (50 mL) and stir vigorously at room temperature for 30–60

minutes.

Mechanism:[4][5] Phenolic esters are highly labile and hydrolyze rapidly under mild

alkaline conditions. The N-alkyl amide is sterically hindered and electronically stable,

resisting hydrolysis under these specific conditions.
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Workup: Acidify carefully with 1M HCl to pH ~4-5 (to protonate the phenol). Extract with Ethyl

Acetate (3 x 75 mL).

Washing: Wash the organic layer with saturated NaHCO₃ (to remove propionic acid) and

then brine.

Isolation: Dry over MgSO₄ and concentrate to yield the crude target.

Crystallization: Recrystallize from Hexane/Ethyl Acetate or Isopropyl Ether to obtain off-white

crystals.

Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed.

Technique Parameter Expected Signature
Structural
Assignment

¹H NMR δ 1.0 - 1.2 ppm
Triplet (3H) & Triplet

(3H)

Methyls of N-Ethyl

and Propionyl groups

δ 2.1 - 2.3 ppm Quartet (2H)

Methylene of

Propionyl group (-CO-

CH₂-)

δ 2.3 ppm Singlet (3H)
Aryl Methyl (-CH₃) at

position 5

δ 3.6 - 4.0 ppm Broad Quartet (2H)
N-Methylene (-N-CH₂-

CH₃)

δ 6.7 - 7.1 ppm Multiplets (3H)

Aromatic protons

(1,2,4-substitution

pattern)

δ 9.0 - 9.5 ppm Broad Singlet (1H)
Phenolic Hydroxyl (-

OH)

LC-MS m/z 208.28 [M+H]⁺
Protonated molecular

ion
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Note on NMR Rotamers: N,N-disubstituted amides often exhibit rotameric isomerism due to

restricted rotation around the C-N amide bond. This may cause peak broadening or doubling of

signals (especially the ethyl and propionyl groups) in the ¹H NMR spectrum at room

temperature.

Safety & Handling
2-Amino-4-methylphenol: Known skin sensitizer and irritant. Handle in a fume hood.

Propionyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. All

glassware must be dry.

Sodium Triacetoxyborohydride: Generates hydrogen gas upon reaction; ensure adequate

venting.

Reaction Exotherms: The acylation step is exothermic; strict temperature control (0°C) is

required to prevent runaway reactions or tar formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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